molecular formula C5H5F2N3 B1611434 2,6-Difluoropyridine-3,4-diamine CAS No. 60186-25-6

2,6-Difluoropyridine-3,4-diamine

Cat. No.: B1611434
CAS No.: 60186-25-6
M. Wt: 145.11 g/mol
InChI Key: AMIIXVYIKWCZCP-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-3,4-diamine is a fluorinated pyridine derivative with the molecular formula C5H5F2N3

Mechanism of Action

Target of Action

2,6-Difluoropyridine-3,4-diamine is a biochemical reagent Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of fluorine atoms.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biological active compounds , suggesting that they may play a role in a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as its liquid form, boiling point of 1245 °C/743 mmHg (lit), and density of 1268 g/mL at 25 °C (lit) could potentially influence its pharmacokinetic properties.

Result of Action

Given its use as a biochemical reagent , it’s likely that the compound plays a role in various biochemical reactions.

Action Environment

The compound’s storage conditions (pure form -20°c 3 years, 4°c 2 years, in solvent -80°c 6 months, -20°c 1 month ) suggest that temperature could be a significant environmental factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to produce 3,4-difluoropyridine . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoropyridine-3,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a fluorine atom with a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,6-Difluoropyridine-3,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoropyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridines. This uniqueness makes it valuable for various specialized applications in scientific research and industry.

Properties

IUPAC Name

2,6-difluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIIXVYIKWCZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467162
Record name 2,6-difluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-25-6
Record name 2,6-Difluoro-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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